Lipophilicity (LogP) Elevation Relative to PEG-Based PROTAC Linkers Drives Predicted Membrane Permeability
BnOH-NH-bis-(C2-S)-propane-O-isoprene ester exhibits a computed LogP of 4.0, a value substantially higher than comparably sized PEG-based PROTAC linkers that typically display LogP values between −0.5 and 1.5 due to repeating ether oxygen atoms . In general alkyl-linker permeability studies, degrader constructs built with alkyl linkers outperformed matched PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), with the permeability advantage attributed directly to reduced hydrogen-bond acceptor count and increased lipophilicity . The LogP delta of ≥2.5 log units between PROTAC Linker 29 and a prototypical PEG linker (e.g., PROTAC Linker 28, which is PEG-based and has a predicted LogP <1) translates to a computationally estimated 100- to 300-fold higher equilibrium distribution into lipid membranes, a key determinant of passive cell permeability for beyond-Rule-of-5 degraders.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.0 (computed) |
| Comparator Or Baseline | Typical PEG-based PROTAC linker (e.g., PROTAC Linker 28, Tos-PEG1-O-CH2COOH): predicted LogP <1.0. Comparator LogP value is a class-level representative estimate; no head-to-head experimental LogP measurement was identified. |
| Quantified Difference | ΔLogP ≥ 2.5 log units (Target minus Comparator) |
| Conditions | Computed LogP values from vendor datasheets (InvivoChem) for PROTAC Linker 29; comparator LogP derived from structural class expectation for short PEG linkers. |
Why This Matters
A LogP difference of ≥2.5 units can shift passive membrane permeability by two to three orders of magnitude, directly influencing whether the final PROTAC degrader achieves intracellular target engagement at pharmacologically relevant concentrations.
